molecular formula C11H12N4 B1518718 5-(Aminomethyl)-N-phenylpyrimidin-2-amine CAS No. 1093860-47-9

5-(Aminomethyl)-N-phenylpyrimidin-2-amine

Cat. No. B1518718
CAS RN: 1093860-47-9
M. Wt: 200.24 g/mol
InChI Key: IGMKIKUXMJLMOP-UHFFFAOYSA-N
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Description

The compound “5-(Aminomethyl)-N-phenylpyrimidin-2-amine” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, similar to the structure found in many important biomolecules like nucleotides . The “aminomethyl” and “phenyl” groups attached to the pyrimidine ring could potentially alter its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrimidine ring and the attached functional groups. The presence of the aminomethyl and phenyl groups could potentially introduce steric hindrance and electronic effects that influence the molecule’s shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminomethyl and phenyl groups. Amines, for example, are known to undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl and phenyl groups could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactivity

5-Phenylpyrimidine, closely related to 5-(Aminomethyl)-N-phenylpyrimidin-2-amine, demonstrates unique reactivity in chemical synthesis. A study by Breuker, Plas, & Veldhuizen (1986) explored the Chichibabin amination of 5‐Phenylpyrimidine, revealing insights into the formation of amino compounds through a ring opening-ring closure sequence. This research adds to the understanding of pyrimidine chemistry and its potential applications in synthetic methodologies.

Antihyperglycemic Activity

In the field of medicinal chemistry, derivatives of pyrimidin-2-amine have been studied for their potential antihyperglycemic activity. Wagman et al. (2017) synthesized a novel family of analogues which inhibit human glycogen synthase kinase 3, a key enzyme in diabetes. Their study, "Synthesis, Binding Mode, and Antihyperglycemic Activity of Potent and Selective Inhibitors," demonstrates the compound's ability to lower hyperglycemia, enhance glucose transport, and improve glucose disposal.

Receptor Antagonism

A study by Vidal et al. (2007) identified a series of N-heteroaryl bipyrimidin-2-amines as potent and selective A2B adenosine receptor antagonists. These compounds showed high affinity for the receptor and efficacy in functional in vitro models, suggesting potential therapeutic applications.

Biological Activity of Azo Dye Derivatives

Kumar et al. (2013) investigated the biological activity of 5-Phenyl-1,3,4-thiadiazole-2-amine incorporated azo dye derivatives in their study "Synthesis, Characterization, and Biological Activity." These compounds were screened for biological activity, highlighting the diversity of applications for pyrimidine derivatives.

Anticancer Activity

Triazolopyrimidines, structurally related to 5-(Aminomethyl)-N-phenylpyrimidin-2-amine, have been synthesized and evaluated as anticancer agents. Zhang et al. (2007) in their paper on "Synthesis and SAR of Triazolopyrimidines" explored compounds that showed high potency in overcoming multidrug resistance and inhibiting tumor growth in models.

Future Directions

The future research directions would depend on the properties and potential applications of this compound. For example, if this compound shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

5-(aminomethyl)-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-6-9-7-13-11(14-8-9)15-10-4-2-1-3-5-10/h1-5,7-8H,6,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKIKUXMJLMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656436
Record name 5-(Aminomethyl)-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-N-phenylpyrimidin-2-amine

CAS RN

1093860-47-9
Record name 5-(Aminomethyl)-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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